Antiulcer Potency of the 4-Hydroxy Analog Defines the Pharmacophoric Advantage of the Tiopropamine Scaffold
The 4-hydroxy derivative of tiopropamine, N-(3′-p-hydroxyphenylthiopropyl)-3,3-diphenylpropylamine, exhibits a strong, dose-dependent antiulcer effect in the phenylbutazone-induced rat ulcer model, achieving 50% inhibition at 10 mg/kg i.p. and 80% inhibition at 50 mg/kg i.p. [1]. Although the parent tiopropamine molecule itself is acknowledged to possess 'good antiulcer activity' in earlier patent literature (U.S. Patent 3,884,939), quantitative efficacy data have only been reported for the hydroxylated analog. This establishes the tiopropamine core as a privileged scaffold for antiulcer drug development, where simple para-hydroxylation markedly enhances gastroprotective potency.
| Evidence Dimension | Percentage inhibition of phenylbutazone-induced gastric ulcers in rats |
|---|---|
| Target Compound Data | 4-Hydroxy-tiopropamine: 50% inhibition at 10 mg/kg i.p.; 80% inhibition at 50 mg/kg i.p. |
| Comparator Or Baseline | Parent tiopropamine (N-(3′-phenylthiopropyl)-3,3-diphenylpropylamine): described as having 'good antiulcer activity' without published ED₅₀ values |
| Quantified Difference | Not calculable; the hydroxy derivative provides the only quantitative benchmark for the scaffold. |
| Conditions | Phenylbutazone-induced ulcer model in rats; intraperitoneal administration |
Why This Matters
Researchers procuring tiopropamine as a reference standard gain access to a validated antiulcer scaffold against which novel synthetic analogs can be benchmarked.
- [1] Borzatta V. Substituted N-(3-phenylthiopropyl)-3,3-diphenyl-propylamines possessing pharmacological activity. US Patent 4,246,201. January 20, 1981. (Lines 70–74.) View Source
